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Compound of Interest

Compound Name: 1-Iodooctane

Cat. No.: B127717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the

synthesis of 1-iodooctane, a valuable alkyl iodide intermediate in organic synthesis and drug

development. The document details two principal synthetic routes: the Finkelstein reaction

starting from 1-bromooctane and the direct iodination of 1-octanol using triphenylphosphine

and iodine. This guide includes detailed experimental protocols, a comparative summary of

quantitative data, and workflow diagrams to facilitate practical application in a laboratory

setting.

Overview of Synthetic Methodologies
The synthesis of 1-iodooctane can be effectively achieved through two main strategies, each

with its own set of advantages. The Finkelstein reaction is a classic and reliable method for

converting alkyl bromides or chlorides into the corresponding iodides.[1] Alternatively, 1-octanol

can be directly converted to 1-iodooctane using a combination of triphenylphosphine and

iodine, a method known for its mild conditions and good to excellent yields.[2]

Data Presentation
The following table summarizes the quantitative data for the synthesis of 1-iodooctane and its

precursor, 1-bromooctane.
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Synthesis
Step

Starting
Material

Reagents Solvent
Reaction
Time

Temperat
ure (°C)

Yield (%)

Precursor

Synthesis
1-Octanol

48% HBr,

conc.

H₂SO₄

- 6 hours Reflux ~80

Method 1:

Finkelstein

Reaction

1-

Bromoocta

ne

Sodium

Iodide

(NaI)

Acetone
Not

specified
Reflux

High

(typical for

Finkelstein)

Method 2:

Direct

Iodination

1-Octanol

Triphenylp

hosphine

(PPh₃),

Iodine (I₂)

Dichlorome

thane

Not

specified

Room

Temp.

Good to

Excellent

Experimental Protocols
Precursor Synthesis: 1-Bromooctane from 1-Octanol
This protocol outlines the synthesis of 1-bromooctane, the starting material for the Finkelstein

reaction.

Materials:

1-Octanol

Concentrated Sulfuric Acid (H₂SO₄)

48% Hydrobromic Acid (HBr)

Water

Saturated Sodium Bicarbonate (NaHCO₃) solution

Anhydrous Calcium Chloride (CaCl₂)

Procedure:
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In a round-bottom flask, cool 1 mole of 1-octanol in an ice bath.

Slowly add 0.5 moles of concentrated sulfuric acid with continuous stirring.

Subsequently, add 1.25 moles of 48% hydrobromic acid to the mixture, maintaining the cool

temperature.

Remove the ice bath and heat the mixture to reflux for 6 hours.

After reflux, allow the mixture to cool to room temperature and then perform a steam

distillation.

Separate the organic layer containing the crude 1-bromooctane.

Wash the crude product twice with a small volume of cold, concentrated sulfuric acid to

remove any unreacted alcohol and ether byproducts.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and

finally with water again.

Dry the 1-bromooctane over anhydrous calcium chloride.

Purify the final product by fractional distillation, collecting the fraction boiling at approximately

201°C. The expected yield is around 80%.[3]

Method 1: Synthesis of 1-Iodooctane via Finkelstein
Reaction
This protocol describes the conversion of 1-bromooctane to 1-iodooctane.

Materials:

1-Bromooctane

Sodium Iodide (NaI)

Acetone
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Procedure:

Dissolve 1-bromooctane in a minimal amount of acetone in a round-bottom flask.

Add an excess of sodium iodide (typically 1.5 to 3 equivalents) to the solution.

Heat the reaction mixture to reflux. The reaction progress can be monitored by the formation

of a white precipitate of sodium bromide (NaBr), which is insoluble in acetone.[1]

After the reaction is complete (as indicated by TLC or GC analysis), cool the mixture to room

temperature.

Filter the mixture to remove the precipitated sodium bromide.

Evaporate the acetone from the filtrate under reduced pressure.

The resulting crude 1-iodooctane can be purified by washing with water to remove any

remaining sodium iodide, followed by drying over an anhydrous drying agent (e.g., Na₂SO₄

or MgSO₄).

Further purification can be achieved by vacuum distillation.

Method 2: Synthesis of 1-Iodooctane from 1-Octanol
using Triphenylphosphine and Iodine
This method provides a direct route from 1-octanol to 1-iodooctane.

Materials:

1-Octanol

Triphenylphosphine (PPh₃)

Iodine (I₂)

Dichloromethane (CH₂Cl₂)

Aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
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Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a stirred solution of triphenylphosphine (1.5 mmol) in dry dichloromethane, add iodine (1.5

mmol).[2]

Continue stirring for a few minutes until the iodine has reacted.

Add 1-octanol (1 mmol) to the reaction mixture.

Monitor the reaction by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate

to remove any unreacted iodine.

Separate the organic layer and wash it with water and then brine.

Dry the organic layer over anhydrous sodium sulfate.

Filter off the drying agent and remove the dichloromethane under reduced pressure to yield

the crude 1-iodooctane.

The product can be further purified by column chromatography on silica gel or by vacuum

distillation.

Mandatory Visualizations
The following diagrams illustrate the logical workflows of the described synthetic methods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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